molecular formula C13H9IN2O B2411468 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine CAS No. 293738-19-9

2-(4-Iodophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B2411468
CAS No.: 293738-19-9
M. Wt: 336.132
InChI Key: GPJLCZLHZBJOCD-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-1,3-benzoxazol-5-amine is a high-purity benzoxazole derivative offered as a research chemical . This compound features a benzoxazole core structure substituted with an iodophenyl group at the 2-position and an amine group at the 5-position. The iodine atom on the phenyl ring makes this molecule a valuable synthetic intermediate, as it can undergo further cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create more complex structures for advanced material and pharmaceutical research . While direct application data for this specific iodide is limited in the search results, its structural analog, 2-(4-Aminophenyl)benzoxazol-5-amine, is well-established as a versatile building block. This related compound is widely used in the synthesis of fluorescent dyes and probes for bioimaging, as a monomer for constructing polyimide materials and covalent organic frameworks (COFs), and in pharmaceutical research for developing potential kinase inhibitors and antimicrobial agents . Researchers can leverage the reactivity of the this compound to explore similar applications in optoelectronics, polymer science, and as a precursor for bioactive molecule development. Handling and Safety: Please consult the Safety Data Sheet (SDS) prior to use. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJLCZLHZBJOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation Techniques for 2 4 Iodophenyl 1,3 Benzoxazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the two aromatic rings. The protons on the 4-iodophenyl ring would appear as two doublets due to ortho-coupling. The protons ortho to the iodine atom are expected to resonate at a different chemical shift than those ortho to the benzoxazole (B165842) linkage. Similarly, the three protons on the 5-aminobenzoxazole moiety would exhibit a characteristic splitting pattern. The proton adjacent to the amine group and the one between the oxygen and nitrogen atoms will have unique chemical shifts and coupling constants. The two protons of the primary amine (-NH₂) group would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would display 13 distinct signals, corresponding to the 13 carbon atoms in the structure (assuming no accidental equivalence). The carbon atom attached to the iodine (C-I) would show a characteristic chemical shift in the aromatic region. The carbon atoms of the benzoxazole core, including the C=N carbon, would have specific resonance frequencies that confirm the heterocyclic structure. mdpi.com The chemical shifts are influenced by the electronic environment of each carbon atom.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic CH (Iodophenyl) 7.8 - 8.2 Doublet
Aromatic CH (Iodophenyl) 7.9 - 8.3 Doublet
Aromatic CH (Benzoxazole) 7.0 - 7.6 Multiplet

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Atoms Expected Chemical Shift (δ, ppm)
C=N (Benzoxazole) 160 - 165
Aromatic C-NH₂ 140 - 150
Aromatic C-O 150 - 155
Aromatic CH 110 - 138
Aromatic C-I 90 - 100

Mass Spectrometry (MS) Analysis for Molecular Formula Determination and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental formula of a compound. For this compound (Molecular Formula: C₁₃H₉IN₂O), high-resolution mass spectrometry (HRMS), often with an electrospray ionization (ESI) source, would be employed. rsc.org

The HRMS analysis would provide a highly accurate mass-to-charge ratio (m/z) for the molecular ion ([M+H]⁺). This experimental value can be compared to the calculated exact mass of the protonated molecule to confirm the elemental composition with high confidence. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern of the molecular ion peak.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), can provide further structural confirmation. Upon collision-induced dissociation, the molecular ion would be expected to break apart in a predictable manner. Common fragmentation pathways could include the loss of the iodine atom, cleavage of the bond between the phenyl and benzoxazole rings, or fragmentation of the benzoxazole ring itself. These fragmentation patterns serve as a fingerprint for the molecule's structure.

Expected Mass Spectrometry Data

Parameter Expected Value
Molecular Formula C₁₃H₉IN₂O
Molecular Weight 348.13 g/mol
Calculated Exact Mass [M+H]⁺ 348.9832

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

The primary amine (-NH₂) group is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. spectroscopyonline.comyoutube.com An N-H scissoring (bending) vibration is also expected around 1580-1650 cm⁻¹. spectroscopyonline.com The benzoxazole ring would be identified by the C=N stretching vibration, typically appearing around 1600-1650 cm⁻¹, and the C-O-C asymmetric stretch. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. rsc.org

Expected IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂) N-H Asymmetric & Symmetric Stretch 3300 - 3500 (two bands)
Primary Amine (-NH₂) N-H Scissoring (Bend) 1580 - 1650
Benzoxazole C=N Stretch 1600 - 1650
Aromatic Ring C-H Stretch 3000 - 3100
Aromatic Ring C=C Stretch 1450 - 1600
Ether (Benzoxazole) C-O-C Asymmetric Stretch 1200 - 1270

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₃H₉IN₂O) to verify the compound's elemental composition and purity. For a closely related analogue, 2-(4-aminophenyl)-1,3-benzoxazole, experimental values were found to be in excellent agreement with the calculated percentages. nih.govresearchgate.net A similar level of agreement would be expected for a pure sample of the title compound.

Expected Elemental Analysis Data for C₁₃H₉IN₂O

Element Theoretical Percentage (%)
Carbon (C) 44.85
Hydrogen (H) 2.61

X-ray Crystallography for Solid-State Molecular Structure Determination (Applicability to Compound and Analogues)

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate data on bond lengths, bond angles, and torsion angles within the this compound molecule. nih.gov

To perform this analysis on this compound, it would first be necessary to grow high-quality single crystals. If successful, the resulting crystallographic data would provide an unambiguous confirmation of the molecular structure and offer insights into intermolecular forces, such as potential hydrogen bonding involving the amine group and halogen bonding involving the iodine atom, which govern the solid-state packing. mdpi.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 4 Iodophenyl 1,3 Benzoxazol 5 Amine

Reactivity of the 1,3-Benzoxazole Heterocyclic Core

The 1,3-benzoxazole ring system is a stable aromatic heterocycle. While generally less reactive towards electrophilic substitution than benzene (B151609) itself, the fusion of the benzene and oxazole (B20620) rings, along with the influence of the substituents, dictates its reactivity. The electron-donating nature of the 5-amine group is expected to activate the benzoxazole (B165842) core towards electrophilic attack.

Research on the electrophilic substitution of 2-aryl-1,3-benzoxazoles has shown that reactions such as nitration tend to occur on the benzo portion of the heterocyclic system. nih.gov The precise position of substitution is directed by the existing substituents. For 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine, the powerful activating and ortho-, para-directing effect of the 5-amine group would likely direct incoming electrophiles to the 4- and 6-positions of the benzoxazole ring. However, steric hindrance from the adjacent fused oxazole ring might favor substitution at the 6-position.

Conversely, the benzoxazole ring is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, which are absent in the subject molecule.

Transformations Involving the 4-Iodophenyl Substituent

The 4-iodophenyl group is a key site for a variety of synthetic transformations, primarily centered around the reactivity of the carbon-iodine bond and the aromatic nature of the phenyl ring.

The carbon-iodine (C-I) bond in aryl iodides is the most reactive among the aryl halides in many important classes of reactions, particularly in palladium-catalyzed cross-coupling reactions. This enhanced reactivity is due to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

The iodophenyl moiety of this compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules. These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation (for certain reactions), and reductive elimination.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, replacing the iodine atom with an aryl, vinyl, or alkyl group. The robustness and functional group tolerance of the Suzuki-Miyaura coupling make it a highly versatile tool for modifying the 4-phenyl position. nih.govnih.gov

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.govlibretexts.org This reaction is stereoselective, typically affording the trans isomer.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov This method is instrumental in the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. wikipedia.orgrug.nllibretexts.orgnih.govorganic-chemistry.org This would allow for the introduction of a variety of amino substituents at the 4-position of the phenyl ring.

Interactive Data Table: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionReactantProductCatalyst System
Suzuki-MiyauraOrganoboron reagent (e.g., R-B(OH)₂)Aryl-substituted benzoxazolePd catalyst, Base
HeckAlkene (e.g., H₂C=CHR)Alkenyl-substituted benzoxazolePd catalyst, Base
SonogashiraTerminal alkyne (e.g., H−C≡C−R)Alkynyl-substituted benzoxazolePd catalyst, Cu(I) co-catalyst, Amine base
Buchwald-HartwigAmine (e.g., R₂NH)Amino-substituted benzoxazolePd catalyst, Strong base

While the iodophenyl ring is primarily utilized for cross-coupling reactions, it can also undergo electrophilic aromatic substitution. The iodine atom is an ortho-, para-directing deactivator. The benzoxazole moiety at the 1-position is also expected to influence the regioselectivity of such reactions. Given the presence of the strongly activating 5-amine group on the benzoxazole ring, electrophilic substitution is more likely to occur on the benzoxazole core rather than the iodophenyl ring.

Nucleophilic aromatic substitution (SNAr) on the iodophenyl ring is generally difficult as it lacks strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. Such reactions typically require harsh conditions or the presence of activating groups like nitro groups in the ortho or para positions.

Reactions at the 5-Amine Position

The primary amine group at the 5-position of the benzoxazole ring is a versatile functional handle, capable of acting as a nucleophile and undergoing various derivatization reactions.

The lone pair of electrons on the nitrogen atom of the 5-amine group makes it nucleophilic. It can readily participate in reactions with a variety of electrophiles.

Acylation: The amine can be acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

Alkylation: The amine can undergo alkylation with alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. nih.gov

Interactive Data Table: Nucleophilic Reactions of the 5-Amine Group

Reaction TypeElectrophileProduct
AcylationAcyl chloride (RCOCl) or Anhydride ((RCO)₂O)Amide (RCONH-)
AlkylationAlkyl halide (R-X)Mono- and/or di-alkylated amine (RNH-, R₂N-)
SulfonylationSulfonyl chloride (RSO₂Cl)Sulfonamide (RSO₂NH-)

The primary amine at the 5-position can be transformed into other functional groups, further expanding the synthetic utility of the molecule.

Diazotization: Aromatic primary amines can be converted to diazonium salts upon treatment with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid) at low temperatures. byjus.comresearchgate.netgoogle.comresearchgate.netgoogle.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, including Sandmeyer reactions (to introduce halides, cyano, or hydroxyl groups), Schiemann reactions (to introduce fluorine), and azo coupling reactions to form azo dyes.

Imine Formation (Schiff Base Formation): The 5-amine group can condense with aldehydes or ketones, typically under acidic catalysis, to form imines (Schiff bases). masterorganicchemistry.comacs.orgorganic-chemistry.orgresearchgate.netredalyc.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net The formation of the C=N double bond is a reversible process.

Elucidation of Reaction Mechanisms

The formation of the 2-aryl-1,3-benzoxazole system, such as that in this compound, is typically achieved through the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent. The specific precursors for the title compound would be 4-amino-2-aminophenol and 4-iodobenzoic acid (or one of its activated derivatives). The elucidation of the reaction mechanism for this transformation involves understanding the sequence of bond-forming and bond-breaking steps, the nature of intermediates, and the energetic barriers of transition states.

The most common and classical method for synthesizing 2-arylbenzoxazoles is the acid-catalyzed condensation and subsequent cyclodehydration of a 2-aminophenol with a carboxylic acid or aldehyde. rsc.orgresearchgate.netijpbs.com For the synthesis of this compound from 4-amino-2-aminophenol and 4-iodobenzoic acid, the mechanistic pathway is generally proposed to proceed as follows:

Activation of the Carboxylic Acid: In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), the carbonyl oxygen of 4-iodobenzoic acid is protonated. rsc.orgacs.org This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The primary amino group of 4-amino-2-aminophenol acts as the nucleophile, attacking the activated carbonyl carbon of 4-iodobenzoic acid. This step results in the formation of a tetrahedral intermediate.

Formation of the Amide Intermediate: The tetrahedral intermediate then collapses, eliminating a molecule of water to form an N-(5-amino-2-hydroxyphenyl)-4-iodobenzamide intermediate. This amide is a key intermediate in the reaction sequence.

Intramolecular Cyclization: The hydroxyl group of the aminophenol moiety in the amide intermediate performs a nucleophilic attack on the carbonyl carbon of the amide. This intramolecular cyclization is often the rate-determining step and leads to a cyclic hemiaminal-like intermediate, also known as a 2,3-dihydrobenzoxazole derivative.

Dehydration and Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate. This dehydration step results in the formation of the stable, aromatic benzoxazole ring, yielding the final product, this compound. acs.orgnih.gov

An alternative pathway involves the initial condensation of 4-amino-2-aminophenol with 4-iodobenzaldehyde (B108471) to form a Schiff base (imine) intermediate. acs.orgnih.gov Subsequent intramolecular cyclization of the hydroxyl group onto the imine carbon, followed by oxidation, also yields the benzoxazole ring. rsc.orgacs.org

StepDescriptionKey Intermediates
1Activation of Carboxylic AcidProtonated 4-iodobenzoic acid
2Nucleophilic AttackTetrahedral intermediate
3Amide FormationN-(5-amino-2-hydroxyphenyl)-4-iodobenzamide
4Intramolecular Cyclization2,3-Dihydrobenzoxazole intermediate
5Dehydration/AromatizationThis compound

This interactive table summarizes the proposed mechanistic steps for the acid-catalyzed formation of this compound.

For the cyclization of ortho-iminophenols, a key step in some synthetic routes, DFT calculations have been employed to compare different plausible pathways. researchgate.net The calculations often focus on the Gibbs free energy (ΔG) of reactants, intermediates, transition states, and products. For instance, in related systems, the computed reaction barrier for a concerted reductive elimination to form the benzoxazole ring was found to be significantly lower in energy compared to stepwise pathways, suggesting it as the most plausible mechanism. researchgate.net

Theoretical studies can model the geometry of transition states, such as the one for the intramolecular cyclization step. asianpubs.orgacs.org These models can reveal the bond lengths and angles at the point of highest energy along the reaction coordinate, confirming the simultaneous breaking and forming of bonds in a concerted process. The number of imaginary frequencies calculated for a proposed structure can confirm whether it is a true transition state (one imaginary frequency) or a local minimum on the potential energy surface. asianpubs.org

ParameterSignificance in Mechanistic StudiesTypical Computational Method
Gibbs Free Energy (ΔG)Determines the thermodynamic favorability of each step.DFT (e.g., B3LYP)
Reaction Barrier (ΔG‡)The energy of the transition state; determines the reaction rate.DFT, RHF
Transition State GeometryProvides a snapshot of the bond-forming/breaking process.DFT, RHF
Imaginary FrequenciesConfirms the nature of a stationary point (0 for minima, 1 for TS).Vibrational Frequency Analysis

This interactive table outlines key parameters from theoretical investigations and their importance in understanding reaction mechanisms.

In addition to the classical ionic mechanisms, the formation of benzoxazoles can also proceed through pathways involving single-electron transfer (SET), particularly under electrochemical or photochemical conditions. researchgate.netacs.org The competition between a concerted pathway and a stepwise SET pathway is a key mechanistic question.

A concerted pathway involves the simultaneous breaking and forming of multiple bonds in a single transition state. researchgate.net For example, in the electrochemical synthesis of benzoxazoles from imines mediated by a hypervalent iodine reagent, a concerted reductive elimination from a cyclic hemiaminal intermediate has been proposed as the most likely mechanism based on DFT calculations. acs.orgresearchgate.net This pathway avoids high-energy charged intermediates. researchgate.net

A Single-Electron Transfer (SET) pathway , on the other hand, involves the transfer of a single electron from an electron-rich species to an electron acceptor, generating radical intermediates. researchgate.netacs.org In the context of benzoxazole synthesis, an SET from an electron-rich precursor (like an iminophenol) to an oxidant could initiate the reaction. researchgate.net This would form a radical cation, which could then undergo further steps, including another SET and cyclization, to form the product. researchgate.netacs.org Radical inhibition experiments can be performed to probe the involvement of radical intermediates; if the reaction is significantly slowed or stopped by a radical scavenger, it provides evidence for an SET mechanism. researchgate.net

For the formation of this compound, the choice between a concerted and an SET pathway would depend heavily on the reaction conditions:

Thermal, acid-catalyzed conditions: These reactions are most likely to proceed through the concerted, polar mechanisms described in section 4.4.1.

Photochemical or Electrochemical conditions: These methods are more likely to involve SET processes, where photoinduced or electrochemically induced electron transfer initiates the cyclization cascade. acs.orgrsc.org The presence of the electron-rich aminophenyl system could facilitate such SET processes.

The distinction is critical as it influences reaction efficiency, selectivity, and the potential for side reactions.

Pathway TypeKey FeatureIntermediatesTypical Conditions
ConcertedBonds are formed and broken in a single step.Cyclic hemiaminal, Transition states.Thermal, Acid/Base catalysis.
Single-Electron Transfer (SET)Stepwise transfer of single electrons.Radical cations, Radical anions.Photochemical, Electrochemical.

This interactive table compares the key features of concerted and SET pathways in the context of benzoxazole formation.

Computational and Theoretical Chemistry Studies on 2 4 Iodophenyl 1,3 Benzoxazol 5 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and properties of benzoxazole (B165842) derivatives. DFT methods, such as B3LYP, are widely used to optimize molecular geometries and compute electronic parameters.

For the 2-phenylbenzoxazole (B188899) scaffold, theoretical calculations reveal a nearly planar geometry in the ground state, which facilitates π-electron delocalization across the fused ring system. The introduction of substituents significantly modulates the electronic properties. The 5-amino group on the benzoxazole ring acts as a strong electron-donating group, increasing the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the 4-iodophenyl group, with the electronegative iodine atom, has an electron-withdrawing inductive effect that tends to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

The interplay of these substituents—the electron-donating amino group and the electron-withdrawing iodo group—is expected to reduce the HOMO-LUMO energy gap (ΔE). A smaller energy gap is generally associated with higher chemical reactivity and is a key factor in the molecule's optical and electronic properties. Time-dependent DFT (TD-DFT) calculations can be employed to predict the absorption and emission spectra, which are directly related to the electronic transitions between these frontier orbitals. researchgate.net Studies on similar substituted benzoxazoles have shown good agreement between TD-DFT calculated spectra and experimental results. researchgate.netmdpi.com

Table 1: Representative DFT-Calculated Electronic Properties for Substituted Benzoxazoles Note: This table presents typical values for analogous compounds to illustrate the concepts, as specific data for 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine is not available in the cited literature.

PropertyDescriptionTypical Calculated Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.0 to -6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5 eV
Energy Gap (ΔE)Difference between LUMO and HOMO energies (ELUMO - EHOMO)3.0 to 4.5 eV
Dipole Moment (μ)Measure of molecular polarity2.0 to 5.0 Debye

Prediction of Molecular Reactivity and Electron Density Distribution

The electron density distribution is crucial for predicting a molecule's reactivity. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution. nih.gov For this compound, the MEP map would show regions of negative potential (electron-rich, colored in red/yellow) and positive potential (electron-poor, colored in blue).

The nitrogen atom of the 5-amino group and the nitrogen and oxygen atoms of the benzoxazole ring are expected to be the primary centers of negative potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding. nih.gov The hydrogen atoms of the amino group would exhibit positive potential, marking them as electrophilic sites. The iodine atom, due to its high electronegativity and the phenomenon of σ-hole, can also present a region of positive potential, enabling it to act as a halogen bond donor.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of chemical reactivity. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). A high electrophilicity index suggests a compound is a strong electrophile. nih.gov These parameters help in understanding the molecule's stability and its propensity to participate in chemical reactions.

Table 2: Global Reactivity Descriptors and Their Significance Note: This is a conceptual table. The values would need to be calculated specifically for the target molecule.

DescriptorFormulaSignificance
Electronegativity (χ)-(EHOMO + ELUMO)/2Measures the power of an atom/molecule to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Chemical Softness (S)1/(2η)Inverse of hardness; indicates higher reactivity.
Electrophilicity Index (ω)μ2/(2η)Measures the energy lowering of a system when it accepts electrons.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily determined by the rotation around the C-C single bond connecting the benzoxazole and iodophenyl rings. The energy landscape of the molecule is a potential energy surface mapped against this torsional angle.

Computational studies on analogous 2-phenylbenzoxazole systems investigate the rotational energy barrier between the two rings. figshare.comacs.org The most stable conformation (global minimum on the energy landscape) typically involves a twisted arrangement where the two rings are not perfectly coplanar. This twist arises from a balance between two opposing factors: the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric hindrance between the hydrogen atoms on the adjacent rings.

The energy barrier to rotation provides insight into the molecule's rigidity. For instance, studies on 2-(2′,6′-dihydroxyphenyl)benzoxazole determined a rotational energy barrier of 10.5 kcal/mol using variable-temperature NMR, a value that can be corroborated by computational methods. figshare.comacs.org Calculating this barrier for this compound would reveal how easily the molecule can adopt different spatial orientations, which is critical for its interaction with biological targets or its packing in a crystal lattice.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, PIXEL Calculations)

Understanding the intermolecular interactions is essential for predicting crystal packing and material properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. semanticscholar.orgnih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact.

For this compound, several types of intermolecular interactions are expected to govern its crystal packing:

Hydrogen Bonding: The 5-amino group is a potent hydrogen bond donor (N-H), which can interact with the nitrogen or oxygen atoms of the benzoxazole ring of neighboring molecules (N-H···N or N-H···O), forming strong, directional interactions.

π-π Stacking: The planar aromatic systems of the benzoxazole and iodophenyl rings can engage in π-π stacking interactions, contributing significantly to the crystal's stability. researchgate.net

Halogen Bonding: The iodine atom can participate in halogen bonding, a directional non-covalent interaction with nucleophilic atoms like oxygen or nitrogen (C-I···O or C-I···N).

A 2D fingerprint plot derived from the Hirshfeld surface analysis quantitatively breaks down the contribution of each type of interaction to the total surface area. Studies on similar benzoxazole and benzimidazole (B57391) structures show that H···H, C···H/H···C, and O···H/H···O contacts are often the most significant contributors to crystal packing. nih.govresearchgate.netnih.gov

Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzoxazole Derivative Source: Data adapted from a representative Hirshfeld analysis of a related benzoxazole compound. nih.gov

Interaction TypePercentage Contribution to Hirshfeld Surface
H···H39.3%
C···H / H···C18.0%
O···H / H···O15.6%
Other (e.g., S···H, C···C)27.1%

In Silico Modeling of Chemical Transformations and Reaction Barriers

In silico modeling is instrumental in understanding the mechanisms of chemical reactions, including the synthesis of complex molecules like benzoxazoles. The formation of the benzoxazole ring typically proceeds via the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative or an aldehyde, followed by cyclization and dehydration. nih.govnih.gov

For the synthesis of this compound, a plausible route involves the reaction of 2,4-diaminophenol (B1205310) with 4-iodobenzoic acid or its corresponding aldehyde. Computational chemistry, using DFT, can model this entire reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed.

The highest point on this profile corresponds to the transition state of the rate-determining step, and its energy relative to the reactants defines the activation energy barrier. A lower activation barrier indicates a faster reaction. While specific in silico studies on the reaction barriers for this particular molecule are not prominent in the literature, the methodology is well-established for modeling similar heterocyclic syntheses. nih.gov Such studies can help optimize reaction conditions (e.g., catalyst choice, temperature) to improve yields and reduce byproducts.

Table 4: Conceptual Outline for In Silico Reaction Modeling of Benzoxazole Synthesis

Reaction StepComputational AnalysisInformation Gained
1. Nucleophilic attack of amine on carbonylGeometry optimization of reactants and transition stateActivation energy for initial bond formation
2. Formation of tetrahedral intermediateCalculation of intermediate stabilityThermodynamic favorability of the intermediate
3. Intramolecular cyclizationTransition state search for ring closureActivation energy for the cyclization step
4. DehydrationModeling of water eliminationEnergy barrier for the final aromatization step

Structure Activity Relationship Sar Investigations of 2 4 Iodophenyl 1,3 Benzoxazol 5 Amine Derivatives

Impact of Substituent Modifications on the Benzoxazole (B165842) Ring (e.g., Position 2, Position 5)

The benzoxazole ring is a key pharmacophore, and modifications at its various positions can significantly influence the biological activity of the resulting derivatives.

Position 2: The substituent at the 2-position of the benzoxazole ring plays a crucial role in determining the compound's interaction with biological targets. In the case of 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine, this position is occupied by the 4-iodophenyl group. The nature of the aryl group at this position is a primary determinant of activity. For instance, in related 2-arylbenzoxazole series, the substitution pattern on the phenyl ring has been shown to modulate anticancer and antimicrobial activities. While specific data on modifications to the 2-position of the title compound are limited, general SAR principles for 2-phenylbenzoxazoles suggest that alterations to the phenyl ring, rather than its complete replacement, are more commonly explored.

Position 5: The substituent at the 5-position of the benzoxazole ring is also a critical determinant of biological activity. The presence of an amine group at this position in this compound is significant. In broader studies of 2-substituted benzoxazoles, the introduction of electron-withdrawing groups at the 5-position has been shown to enhance activity against certain microbial strains, such as Candida albicans esisresearch.org. Conversely, the impact of an electron-donating group like the amino group can vary depending on the specific biological target. For example, the amino group can serve as a key hydrogen bond donor, potentially enhancing binding affinity to target enzymes or receptors.

The following table summarizes the general impact of substituents at position 5 on the antimicrobial activity of benzazole derivatives, providing insights into potential modifications for the title compound.

Position 5 SubstituentGeneral Impact on Antimicrobial ActivityReference
Electron-withdrawing groups (e.g., -NO2, -CN)Increased activity against C. albicans esisresearch.org
Amino group (-NH2)Can act as a hydrogen bond donor, potentially increasing target affinity
Carboxymethyl groupInvestigated in the synthesis of 5-carboxylmethyl-2-substitutedbenzoxazoles esisresearch.org

Role of Substituents on the Phenyl Ring (e.g., Electronic and Steric Effects of Halogens, Alkyl, Methoxy (B1213986) Groups)

Substituents on the phenyl ring at the 2-position of the benzoxazole core have a profound effect on the molecule's electronic and steric properties, which in turn dictates its biological activity.

Halogens: The presence of a halogen, such as the iodine atom at the 4-position of the phenyl ring in the title compound, is a key feature. Halogens can influence activity through several mechanisms, including increasing lipophilicity, which can enhance cell membrane permeability, and participating in halogen bonding, a specific type of non-covalent interaction with biological macromolecules. In many classes of bioactive compounds, the order of activity for halogens is often I > Br > Cl > F, which can be attributed to the increasing polarizability and potential for halogen bonding down the group. While direct comparative data for 2-(4-halophenyl)-1,3-benzoxazol-5-amine is scarce, the selection of iodine suggests a focus on maximizing these effects.

Alkyl and Methoxy Groups: The introduction of other substituents such as alkyl or methoxy groups on the phenyl ring can also modulate activity. Alkyl groups, being electron-donating and lipophilic, can enhance hydrophobic interactions with the target. Methoxy groups are electron-donating through resonance and can also participate in hydrogen bonding. The position of these substituents is also critical, as steric hindrance can either promote or hinder binding to the active site of a target protein.

The following table outlines the general effects of various phenyl ring substituents on the biological activity of 2-arylbenzoxazoles.

Phenyl Ring SubstituentPositionGeneral Effect on Biological ActivityReference
Halogens (I, Br, Cl, F)4-positionCan increase lipophilicity and participate in halogen bonding
Alkyl groupsVariesIncreases lipophilicity and can enhance hydrophobic interactions
Methoxy groupsVariesElectron-donating, can participate in hydrogen bonding esisresearch.org

Influence of the 5-Amine Functionality on Biological Activity Profiles

The 5-amino group on the benzoxazole ring is a significant feature that can profoundly influence the biological activity of this compound. This functional group can impact the molecule's physicochemical properties and its interactions with biological targets.

The primary amine can act as a hydrogen bond donor, which is a crucial interaction for ligand-receptor binding. This can lead to enhanced affinity and selectivity for a particular biological target. Furthermore, the amino group can be protonated at physiological pH, introducing a positive charge that might be critical for electrostatic interactions with negatively charged residues in a binding pocket.

The 5-amino group also serves as a versatile synthetic handle for further derivatization. It can be acylated, alkylated, or used to form Schiff bases, allowing for the exploration of a wide chemical space to optimize activity. For instance, in related benzothiazole (B30560) series, the 2-(4-aminophenyl) moiety is a key pharmacophore, and its derivatives have shown considerable anticancer activity nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. These models can be instrumental in understanding the SAR of this compound derivatives and in designing new, more potent analogues.

Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which can quantify the electronic effects of substituents.

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft's Es), which describe the size and shape of the molecule.

Hydrophobic Descriptors: Most commonly the partition coefficient (logP), which is crucial for membrane permeability and hydrophobic interactions.

Topological Descriptors: Which describe the connectivity and branching of the molecular structure.

A hypothetical QSAR model for a series of 2-(4-halophenyl)-1,3-benzoxazol-5-amine derivatives might take the form of a linear equation, such as:

log(1/IC50) = c1(logP) + c2(σ) + c3*(Es) + constant

Where IC50 is the concentration required for 50% inhibition of a biological process, logP represents hydrophobicity, σ represents the electronic effect of the substituent, and Es represents the steric effect. The coefficients (c1, c2, c3) would be determined through statistical analysis of a training set of compounds. Such a model could predict that increasing the hydrophobicity and employing a substituent with specific electronic and steric properties at the 4-position of the phenyl ring would enhance the anticancer activity.

Design Principles for Lead Optimization Based on SAR

Based on the SAR insights gathered from studies on 2-arylbenzoxazoles and related heterocyclic systems, several design principles can be proposed for the lead optimization of this compound derivatives.

Systematic Exploration of Phenyl Ring Substituents: While the 4-iodo substituent is a key feature, a systematic exploration of other halogens (F, Cl, Br) at this position would be valuable to understand the precise role of halogen bonding and lipophilicity. Additionally, the introduction of small alkyl or alkoxy groups at other positions on the phenyl ring could probe the steric and electronic requirements of the target's binding site.

Derivatization of the 5-Amine Group: The 5-amino group is a prime site for modification. A library of amides, sulfonamides, or ureas could be synthesized to explore the impact of different substituents on activity. This could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: The benzoxazole core itself could be subjected to bioisosteric replacement. For example, replacing the oxygen atom with sulfur (to give a benzothiazole) or with a nitrogen-containing group (to give a benzimidazole) could lead to compounds with altered biological activity profiles and potentially improved drug-like properties. SAR studies on related benzazoles have shown that such changes can significantly impact antimicrobial activity esisresearch.org.

Computational Guidance: The development of a robust QSAR model, even if based on a limited set of initial derivatives, could guide the design of new compounds with a higher probability of success. Molecular docking studies, if the biological target is known, could provide further insights into the key interactions between the ligand and the target, allowing for more rational design of modifications.

By systematically applying these design principles, it is possible to optimize the lead compound this compound to develop new drug candidates with improved therapeutic potential.

Biological Activity Studies and Molecular Target Identification Preclinical Focus

In Vitro and In Vivo Preclinical Biological Screening Methodologies

Preclinical screening employs a variety of standardized assays to determine the biological effects of a chemical entity in a non-human setting. These methodologies are crucial for identifying promising lead compounds for further development.

Antimicrobial Activity Evaluation (e.g., Antibacterial against Gram-positive, Antifungal)

The benzoxazole (B165842) core is a foundational structure for agents with antimicrobial properties. jocpr.com Derivatives are often evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Antibacterial Activity: Screening for antibacterial effects typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. Studies on related benzoxazole structures, such as 3-(2-benzoxazol-5-yl)alanine derivatives, have indicated that this class of compounds may possess selective, albeit modest, activity against Gram-positive bacteria like Bacillus subtilis. nih.gov

Antifungal Activity: The potential of benzoxazole derivatives as antifungal agents is also an area of active investigation. jocpr.com A structurally similar compound, 2-(2'-hydroxy-5'-aminophenyl)benzoxazole (HAMBO), demonstrated fungistatic activity against various Candida species. nih.gov While its potency was lower than the standard drug fluconazole, its activity was comparable to other benzoxazoles in similar studies, suggesting that the scaffold serves as a viable template for developing new antifungal drugs. nih.gov Further studies on 3-(2-benzoxazol-5-yl)alanine derivatives also confirmed antifungal properties against pathogenic yeasts like Candida albicans. nih.gov

Table 1: Antimicrobial Activity of Related Benzoxazole Derivatives
Compound ClassOrganismActivity TypeMIC (μg/mL)Reference
H-Box[(2-OMe-4-NMe2)Ph]-OMeBacillus subtilisAntibacterial125 nih.gov
H-Box(2Q)-OMeBacillus subtilisAntibacterial500 nih.gov
H-Box(8Q)-OMeBacillus subtilisAntibacterial500 nih.gov
2-(2'-hydroxy-5'-aminophenyl) benzoxazole (HAMBO)Candida spp.Antifungal (Fungistatic)Activity noted as comparable to similar benzoxazoles nih.gov
H-Box[(2-OMe-4-NMe2)Ph]-OMeCandida albicansAntifungal250 nih.gov

Cytotoxicity and Anticancer Potential (Cell Line Studies)

The benzoxazole scaffold is present in numerous compounds investigated for their anticancer properties. nih.gov Cytotoxicity screening against a panel of human cancer cell lines is a primary method to identify potential antitumor agents. This is typically quantified by the IC50 value, the concentration of a compound required to inhibit the growth of 50% of the cell population.

Derivatives closely related to 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine have shown significant promise. For instance, a study on 2-(halophenyl)benzoxazole-5-carboxylic acids, where the 5-amine is replaced by a carboxylic acid, found that 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid exhibited excellent cytotoxic activity against the human prostate carcinoma cell line 22Rv1, with an IC50 value of 1.54 μM, which was more potent than the standard chemotherapeutic drug doxorubicin (B1662922) (IC50 of 2.32 μM). nih.gov Other benzoxazole-based amides and sulfonamides have also demonstrated potent cytotoxicity, particularly in colorectal cancer cell lines like HT-29 and HCT116, where they induced apoptosis and cell-cycle arrest. nih.gov

Furthermore, the related benzothiazole (B30560) scaffold, specifically 2-(4-aminophenyl)benzothiazoles, represents a highly potent and selective class of antitumor agents, with some compounds showing activity in the nanomolar range (GI50 < 10 nM) against breast, colon, and ovarian cancer cell lines. researchgate.netnih.gov

Table 2: Cytotoxicity of Related Benzoxazole and Benzothiazole Derivatives
CompoundCell LineCancer TypeIC50 / GI50 ValueReference
2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid22Rv1Prostate Carcinoma1.54 μM nih.gov
Doxorubicin (Standard)22Rv1Prostate Carcinoma2.32 μM nih.gov
Benzoxazole-based amide (Compound 3f)HT-29 / HCT116Colorectal CancerHigh potency reported nih.gov
2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)MCF-7, MDA-468Breast Cancer< 10 nM nih.gov

Enzyme Inhibition Assays (e.g., α-amylase, β-tubulin)

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Assays are designed to measure a compound's ability to reduce the activity of a specific enzyme.

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov The inhibitory activity is typically measured by quantifying the reduction in the release of maltose (B56501) from starch, often using reagents like 3,5-dinitrosalicylic acid (DNS). nih.govnih.gov While α-amylase inhibition is a standard screening assay, there are no specific reports in the reviewed literature of significant activity for this compound or closely related benzoxazole derivatives against this enzyme.

β-Tubulin Inhibition: Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. nih.gov Inhibition of tubulin polymerization is a clinically validated anticancer strategy. researchgate.net Compounds that target tubulin, often at the colchicine (B1669291) binding site, disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com Many heterocyclic scaffolds, including imidazoles and thiazoles with aryl substituents, are known to act as tubulin polymerization inhibitors. nih.govnih.gov Given the potent cytotoxic and cell-cycle arresting effects observed in related benzoxazole derivatives, β-tubulin represents a plausible, though not yet confirmed, molecular target for this class of compounds. nih.gov

Molecular Target Identification Approaches

Identifying the specific protein(s) that a bioactive compound interacts with is fundamental to understanding its mechanism of action and for optimizing its therapeutic potential.

Chemical Proteomics Methodologies (e.g., Activity-Based Protein Profiling, Probe-Based/Probe-Free Methods)

Chemical proteomics is a powerful discipline used for the large-scale identification of protein targets of small molecules directly in complex biological systems.

Activity-Based Protein Profiling (ABPP): This technique utilizes chemical probes that covalently bind to the active sites of specific enzyme families. These probes typically consist of a reactive group (warhead) that binds the target, a linker, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. Competitive ABPP experiments can be used to identify targets by observing which protein signals disappear when the proteome is pre-incubated with the test compound before adding the broad-spectrum probe.

Probe-Based/Probe-Free Methods: In a probe-based approach, a derivative of this compound would be synthesized to include a reactive group and a reporter tag. For example, a linker could be attached to the 5-amine position, allowing the modified compound to be used as a "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. Probe-free methods, in contrast, rely on the intrinsic properties of the drug to affect protein characteristics (like thermal stability or solubility), which can then be measured on a proteome-wide scale to infer target engagement.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a target protein.

For benzoxazole derivatives, docking studies have been successfully employed to rationalize observed biological activities. For example, 2-(halophenyl)benzoxazole-5-carboxylic acids were docked into the active site of cyclooxygenase-2 (COX-2) to explain their anti-inflammatory effects. nih.gov Similarly, other benzoxazole analogues were docked against peroxisome proliferator-activated receptors (PPARs) to understand their antagonist profiles. nih.gov

In the context of this compound, a docking study could be performed against the colchicine binding site of β-tubulin, a plausible target based on its anticancer potential. Such a study would model the potential ligand-protein interactions, identifying key hydrogen bonds, hydrophobic interactions, and electrostatic contacts with critical amino acid residues within the binding pocket (e.g., Cys241, Leu242, Ala316). mdpi.com The predicted binding energy (docking score) would provide a theoretical estimation of binding affinity, helping to validate β-tubulin as a potential target and guiding the design of more potent analogues.

Identification of Specific Biological Pathways Modulated by the Compound

Based on research into structurally similar benzoxazole derivatives, several biological pathways can be identified as potential areas of modulation by this compound. These include pathways related to neurodegenerative diseases, cancer, and inflammation.

Amyloid-Beta Aggregation Pathway:

A significant area of investigation for iodinated benzoxazole derivatives is their potential role as imaging agents for amyloid plaques, which are a hallmark of Alzheimer's disease. nih.govnih.gov A structurally related compound, N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide, has demonstrated a high binding affinity for the Aβ1-40 peptide in the low-nanomolar range. nih.govnih.gov This suggests that this compound may also interact with amyloid-beta peptides, potentially interfering with the aggregation pathway.

CompoundTargetBinding Affinity (Ki)Reference
N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamideAβ1-40 peptide9.3 nM nih.govnih.gov

Apoptotic Pathways in Cancer:

Benzoxazole derivatives have been widely studied for their anticancer properties, often exerting their effects by inducing apoptosis (programmed cell death) in cancer cells. One investigated mechanism involves the activation of the FOXO3 transcription factor, mediated by the p300 acetyltransferase. A tricyclic decylbenzoxazole has been shown to up-regulate FOXO3 expression, leading to the promotion of apoptosis. nih.gov This suggests that this compound could potentially modulate similar apoptotic pathways in cancer cells.

Inflammatory Pathways (Cyclooxygenase Inhibition):

The benzoxazole scaffold is present in various anti-inflammatory agents. Research has focused on 2-arylbenzoxazoles as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. amazonaws.comclevelandclinic.org Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that can relieve pain and inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. clevelandclinic.orgwikipedia.org The structural similarity of this compound to these compounds suggests it may also exhibit inhibitory activity against COX-2, thereby modulating inflammatory pathways.

Biological Mechanisms of Action (Non-clinical)

The non-clinical biological mechanisms of action for this compound can be inferred from the activities of its structural analogs. These potential mechanisms include direct target protein inhibition and interference with protein-protein interactions.

Inhibition of DNA Gyrase:

A plausible mechanism of action, particularly in the context of antimicrobial activity, is the inhibition of DNA gyrase. nih.govnih.govnih.gov DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death. mdpi.comals-journal.com Molecular docking studies of other 2-substituted benzoxazole derivatives have suggested that they can bind to the active site of DNA gyrase, indicating that this compound could potentially act as an antibacterial agent through this mechanism. nih.gov

Compound ClassProposed TargetPotential EffectReference
2-Substituted BenzoxazolesDNA GyraseAntibacterial Activity nih.gov

Inhibition of Cyclooxygenase-2 (COX-2):

As mentioned, 2-arylbenzoxazoles have been identified as selective COX-2 inhibitors. amazonaws.comclevelandclinic.org The mechanism of action for these compounds involves binding to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. nih.govnih.gov The selectivity for COX-2 over COX-1 is a key feature that reduces gastrointestinal side effects. clevelandclinic.org The specific substitutions on the phenyl and benzoxazole rings of this compound would determine its potency and selectivity for COX-2.

Interaction with Amyloid-Beta Peptides:

The demonstrated affinity of a related iodinated benzoxazole for Aβ1-40 peptide suggests a direct interaction. nih.govnih.gov The mechanism could involve the benzoxazole core intercalating between the beta-sheets of the amyloid fibrils or binding to specific residues on the peptide. This interaction could potentially disrupt the aggregation process, although further studies would be needed to confirm this for this compound.

Advanced Applications and Emerging Research Frontiers

Role in Advanced Materials Science

The unique combination of a rigid, fluorescent core with reactive handles allows 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine to serve as a foundational component in the development of novel materials with tailored properties.

The benzoxazole (B165842) ring system is known to be a fluorophore, and derivatives of this class are explored for their optical properties. The extended π-conjugated system of this compound suggests potential for applications in optical and electronic materials. The amine and iodo substituents on the phenyl ring can modulate the electronic properties of the molecule, influencing its absorption and emission spectra. For instance, related benzoxazole compounds are investigated for their potential as fluorescent probes. evitachem.com The presence of the heavy iodine atom could also facilitate intersystem crossing, a property that might be exploited in the design of phosphorescent materials for applications such as organic light-emitting diodes (OLEDs).

Furthermore, the reactive sites on the molecule (the amine and iodo groups) allow for its incorporation into larger polymeric structures. Through chemical modification, it can be integrated into conjugated polymers, which are essential for creating organic semiconductors, photovoltaic devices, and chemical sensors. evitachem.com

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. nih.govrsc.org Their high surface area, tunable porosity, and structural designability make them suitable for applications in gas storage, separation, and catalysis. nih.gov

This compound is an ideal candidate as a building block for COFs due to its rigid structure and multiple reactive sites. The amine group can undergo condensation reactions with aldehydes to form stable imine-linked COFs. rsc.org Simultaneously, the iodophenyl group can participate in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki couplings), allowing for the formation of different types of covalent linkages. This dual functionality offers a pathway to construct complex, multi-component frameworks. The inherent properties of the benzoxazole unit could also impart fluorescence to the resulting COF, making it suitable for sensing applications.

Reactive Site Potential Linkage Chemistry Resulting Framework Type
5-amine (-NH₂)Condensation with aldehydesImine-linked COFs
4-Iodophenyl (-I)Palladium-catalyzed cross-couplingCarbon-carbon bond-linked COFs

Research in Diagnostic Imaging Agents (Preclinical studies for amyloid plaque detection)

One of the most promising research areas for benzoxazole derivatives is in the development of imaging agents for neurodegenerative diseases like Alzheimer's Disease. The pathology of Alzheimer's is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. nih.gov Benzoxazole-based molecules have shown a high affinity for binding to these plaques.

While research may not focus on this compound directly as the final imaging agent, its structure represents a crucial intermediate. The amine group at the 5-position serves as a critical attachment point for various functional groups to optimize binding affinity and pharmacokinetic properties. nih.gov The 2-(4-iodophenyl) moiety is also significant, as radioiodinated compounds (using isotopes like ¹²³I) are developed for Single Photon Emission Computed Tomography (SPECT) imaging of amyloid plaques. nih.gov

In a study of related 2-(4-dimethylaminophenyl)-1,3-benzoxazoles, researchers synthesized a series of compounds to evaluate their potential as amyloid imaging probes. The amine functionality was used to attach different groups via an amide bond. The findings revealed that substitutions on the benzoxazole nucleus significantly impacted the binding affinity to Aβ aggregates. nih.gov

Table 1: In Vitro Binding Affinities of Related Benzoxazole Derivatives for Aβ₁₋₄₀ Aggregates

Compound Substituent at position 5 Kᵢ (nM)
1a Benzamide 23.5
1e 4-Iodobenzamide 9.3
1g 4-Methylbenzamide 17.5
1i 4-(Tributylstannyl)benzamide 15.6

Data sourced from a study on 2-(4-dimethylaminophenyl)-1,3-benzoxazoles, demonstrating the impact of substitutions at the 5-position, which is analogous to the amine position on the subject compound. nih.gov

This data underscores the importance of the 5-amino group as a scaffold for modification, and the utility of an iodo-substituted phenyl ring for achieving high binding affinity, highlighting the potential of this compound as a core structure in this field.

Contributions to Chemical Probes and Biological Tool Development

Beyond amyloid imaging, the structural features of this compound make it a versatile platform for creating chemical probes and biological tools. A chemical probe is a small molecule used to study biological systems. The benzoxazole core often exhibits fluorescence, which is a desirable property for probes used in cellular imaging. nih.gov

The amine and iodo groups are functional handles that allow for conjugation to other molecules, such as peptides, antibodies, or other small-molecule ligands. This enables the development of targeted probes that can selectively bind to a specific protein or cellular structure. For example, the amine group could be used to attach a biotin (B1667282) tag for affinity-based pulldown experiments, or the iodo group could be used in click chemistry reactions to attach a fluorescent reporter. The development of such tools is crucial for elucidating complex biological pathways and for drug discovery research.

Emerging Applications in Medicinal Chemistry Beyond Direct Therapy (e.g., Prodrug Strategies, Delivery Systems Research)

In medicinal chemistry, a prodrug is an inactive compound that is converted into an active drug within the body. This strategy is often used to overcome challenges such as poor solubility, low permeability, or lack of site-specific delivery. rsc.org The 5-amino group of this compound provides a classic site for prodrug modification.

For a hypothetical therapeutic agent based on the benzoxazole scaffold, the amine could be temporarily masked with a promoiety, for instance, by forming an amide or a carbamate. rsc.org This modification could alter the physicochemical properties of the molecule to enhance its absorption or distribution. Once in the target tissue, cellular enzymes (e.g., amidases or esterases) would cleave the promoiety, releasing the active aminobenzoxazole compound at its site of action. This approach can improve the therapeutic index of a drug by increasing its efficacy while minimizing off-target side effects. rsc.org This makes the amine-containing scaffold a valuable starting point for designing sophisticated drug delivery systems.

Conclusions and Future Perspectives in 2 4 Iodophenyl 1,3 Benzoxazol 5 Amine Research

Synthesis and Derivatization Opportunities

The core structure of 2-(4-iodophenyl)-1,3-benzoxazol-5-amine lends itself to a variety of synthetic modifications, opening up a vast chemical space for the creation of novel derivatives. The foundational synthesis of 2-aryl-1,3-benzoxazoles typically involves the condensation of an ortho-aminophenol with a substituted benzoic acid or aldehyde. nih.govckthakurcollege.netrsc.org For the specific synthesis of the title compound, this would involve the reaction of 4-amino-2-nitrophenol (B85986) or a related precursor with 4-iodobenzoic acid, followed by reduction of the nitro group to an amine.

The true potential, however, lies in the opportunities for derivatization. The primary amine group at the 5-position is a key handle for a multitude of chemical transformations. Acylation, alkylation, sulfonylation, and diazotization reactions can be readily performed at this site, allowing for the introduction of a wide array of functional groups. nih.govsqu.edu.omresearchgate.net These modifications can systematically alter the compound's physicochemical properties, such as solubility, lipophilicity, and electronic character, which in turn can profoundly influence its biological activity and material characteristics.

Furthermore, the iodo-substituent on the phenyl ring is not merely a passive feature. It serves as a versatile anchor for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the introduction of diverse aryl, alkynyl, and vinyl moieties, dramatically expanding the structural diversity of the benzoxazole (B165842) library. The combination of modifications at both the amine and iodo positions offers a combinatorial approach to generate a large and diverse set of novel compounds for screening and optimization.

Table 1: Potential Derivatization Reactions for this compound

Reaction TypeReagent/Catalyst ExamplesPotential Functional Groups Introduced
AcylationAcyl chlorides, AnhydridesAmides
AlkylationAlkyl halides, Reductive aminationSecondary and tertiary amines
SulfonylationSulfonyl chloridesSulfonamides
Suzuki CouplingArylboronic acids, Palladium catalystBi-aryl systems
Sonogashira CouplingTerminal alkynes, Palladium/Copper catalystAryl-alkynes
Heck CouplingAlkenes, Palladium catalystAryl-alkenes

Advanced Mechanistic Insights

While the synthesis of benzoxazoles is well-established, a detailed understanding of the mechanistic intricacies of this compound's potential biological activities remains largely unexplored. Research into the broader class of 2-arylbenzoxazoles has suggested various mechanisms of action, including the inhibition of specific enzymes and interference with cellular signaling pathways. nih.govresearchgate.netresearchgate.net

Future investigations should focus on elucidating the precise molecular interactions of this compound. The presence of the iodine atom, a heavy halogen, could lead to unique interactions such as halogen bonding, which can be a significant factor in ligand-receptor binding. Computational modeling and biophysical techniques, such as X-ray crystallography of the compound bound to a target protein, would be invaluable in visualizing these interactions at an atomic level.

Furthermore, understanding the metabolic fate of this compound is crucial. The iodine and amine functionalities could be sites of metabolic transformation, and identifying the resulting metabolites is essential for a complete pharmacological profile. Isotopic labeling studies could trace the compound's journey through biological systems, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Potential for Novel Biological Target Engagement

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govmdpi.com While the specific biological targets of this compound have not been extensively studied, its structural features suggest several promising avenues for investigation.

The 2-arylbenzoxazole core has been identified as a potential scaffold for targeting various receptors and enzymes. For instance, derivatives have been explored as antagonists for the adenosine (B11128) A2A receptor, which is implicated in neurodegenerative diseases. nih.gov Others have shown inhibitory activity against enzymes like tyrosinase, relevant for skin-lightening agents, and monoamine oxidase (MAO), a target for antidepressants. researchgate.netnih.gov High-throughput screening of this compound and its derivatives against a panel of kinases, proteases, and other enzymes could uncover novel biological activities.

The presence of the iodine atom also opens up the possibility of developing this compound as a molecular probe or imaging agent. Radioiodination could transform the molecule into a tracer for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, allowing for the non-invasive visualization of its biological targets in vivo.

Prospects in Materials Science and Other Applied Chemical Fields

Beyond its potential biological applications, the unique structure of this compound suggests its utility in the field of materials science. Benzoxazole-containing compounds are known to possess interesting photophysical properties, including fluorescence, making them candidates for use as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. nih.govresearchgate.net The introduction of a heavy atom like iodine can influence these properties through the heavy-atom effect, potentially leading to enhanced phosphorescence.

The ability to derivatize the molecule at two distinct positions allows for the synthesis of complex architectures, including polymers and dendrimers. These materials could have applications in areas such as organic electronics, nonlinear optics, and as components of advanced composites. The amine functionality can be used to graft the molecule onto surfaces or incorporate it into polymer backbones, while the iodophenyl group can serve as a reactive site for further polymerization or modification.

Remaining Research Challenges and Directions for Future Inquiry

Despite its promise, the journey of this compound from a chemical entity to a valuable tool in medicine or materials science is fraught with challenges that represent key directions for future research.

A primary challenge is the lack of specific biological data. Systematic screening and target identification studies are paramount to uncovering its therapeutic potential. This will require a multidisciplinary approach combining synthetic chemistry, molecular biology, and pharmacology.

Another significant hurdle is the optimization of its physicochemical properties. While derivatization offers a path to improvement, achieving the right balance of potency, selectivity, solubility, and metabolic stability is a complex task. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies will be crucial in guiding these efforts.

In the realm of materials science, a deeper understanding of the relationship between the molecular structure of its derivatives and their bulk properties is needed. This includes detailed photophysical characterization, investigation of their thermal and chemical stability, and evaluation of their performance in device settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-iodophenyl)-1,3-benzoxazol-5-amine, and what key reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via cyclization of precursor hydrazides or through Ullmann coupling to introduce the iodophenyl group. Key steps include:

  • Cyclization : Use phosphorus oxychloride (POCl₃) at 120°C to form the benzoxazole ring from substituted benzoic acid hydrazides .
  • Iodine Incorporation : Employ palladium-catalyzed cross-coupling reactions for regioselective iodination. Optimize solvent (e.g., DMF) and temperature (80–100°C) to prevent dehalogenation .
    • Critical Considerations: Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and iodine’s deshielding effects.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected ~336.13 g/mol) .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve iodine’s positional isomerism .
    • Challenges: Iodine’s heavy atom effect may complicate NMR interpretation; use deuterated DMSO for solubility.

Q. How is the compound screened for preliminary biological activity (e.g., antimicrobial)?

  • Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) .
    • Data Interpretation: Compare activity to meta-iodo analogs; para-substitution may enhance membrane penetration .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity and fluorescence properties?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with Br, Cl, or F at the 4-position. Test antimicrobial potency and fluorescence quantum yield (QY).
  • Fluorescence Optimization : Replace iodine with electron-withdrawing groups (e.g., -NO₂) to redshift emission. Use fluorimetry with λₑₓ = 350 nm .
    • Key Finding: Iodine’s heavy atom effect may increase intersystem crossing, reducing fluorescence but enhancing photostability .

Q. What mechanistic insights explain its anticancer activity, and how can target selectivity be improved?

  • Methodological Answer:

  • Target Identification : Perform kinase profiling or thermal shift assays to identify binding partners (e.g., EGFR, PI3K).
  • Selectivity Optimization : Introduce polar groups (e.g., -SO₃H) to reduce off-target effects. Use molecular docking to predict binding affinity .
    • Contradictions: Discrepancies in cytotoxicity data may arise from cell line-specific expression of target proteins; validate via siRNA knockdown .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer:

  • Assay Standardization : Use identical cell passage numbers, serum concentrations, and incubation times.
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP vs. IC₅₀). Address batch-to-batch compound variability via HPLC purity checks (>95%) .

Q. What computational strategies predict its potential as a fluorescent probe or drug candidate?

  • Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict absorption/emission spectra.
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features to align with known drug targets (e.g., DNA topoisomerases) .
    • Validation: Cross-check computational predictions with experimental SAR data .

Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

  • Methodological Answer:

  • Pharmacokinetics : Administer orally (10 mg/kg) to rodent models; quantify plasma levels via LC-MS/MS. Assess bioavailability and half-life.
  • Toxicity : Perform acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues .
    • Challenge: Iodine’s potential thyroid disruption requires endocrine-specific toxicity screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.